(8R,9S,13S,14S)-3-Hydroxy-13-methyl-2-nitro-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one
Description
International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism
The systematic nomenclature of (8R,9S,13S,14S)-3-Hydroxy-13-methyl-2-nitro-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one follows the established International Union of Pure and Applied Chemistry conventions for steroid naming, as outlined in the definitive steroid nomenclature guidelines. Steroids are compounds possessing the skeleton of cyclopenta[a]phenanthrene or a skeleton derived therefrom by one or more bond scissions or ring expansions or contractions, with methyl groups normally present at carbon-10 and carbon-13. The systematic name reflects the compound's tetracyclic framework, consisting of three cyclohexane rings designated as A, B, and C, and one cyclopentane ring designated as D.
The stereochemical descriptors (8R,9S,13S,14S) define the absolute configuration at four critical chiral centers within the steroid nucleus. The R/S convention assigns priorities to substituents on chiral centers based on atomic number, with the molecule oriented so the lowest priority group points away from the viewer. This stereochemical specification is crucial because steroid nomenclature uses α and β designations to denote stereochemistry at chiral centers, where α refers to substituents oriented towards the plane of the ring system and β refers to substituents oriented away from the plane.
Constitutional isomerism in cyclopenta[a]phenanthrene systems presents fascinating structural variations that significantly impact biological activity. Recent research has documented the synthesis of an unusual steroidal constitutional isomer - the saturated cyclopenta[c]phenanthrene - which represents remarkable tetracyclic connectivity that has been reported only once in seventy years. The constitutional framework of our target compound differs fundamentally from conventional steroid structures through its unique substitution pattern, particularly the presence of both hydroxy and nitro functionalities on the A-ring system.
The octahydrocyclopenta[a]phenanthrene core designation indicates eight hydrogen atoms have been added to the phenanthrene portion, resulting in partial saturation of the aromatic rings while maintaining the essential tetracyclic framework. This structural modification creates a compound that bridges the gap between fully aromatic polycyclic systems and completely saturated steroid structures, providing unique opportunities for investigating structure-function relationships.
X-ray Crystallographic Studies of the Steroidal Framework
X-ray crystallographic investigations of cyclopenta[a]phenanthrene derivatives have provided crucial insights into the three-dimensional molecular architecture and packing arrangements of these complex steroidal systems. Comprehensive crystallographic analyses have been conducted on multiple cyclopenta[a]phenanthrene derivatives, including 11-methyl, 11,12-dimethyl, 11-methoxy, 11-ethyl, and 7,11-dimethyl analogues, revealing significant structural details about bay-region geometry and molecular distortions.
The crystallographic studies demonstrate that methyl substitution at carbon-11 causes substantial distortions in the bay region of the molecule, with out-of-plane distortions in 11-methyl derivatives being more pronounced than those observed in 11-methoxy or 11-ethyl derivatives. These structural distortions have profound implications for biological activity, as bay-region modifications in polycyclic aromatic compounds frequently correlate with carcinogenic potential.
Crystal packing analysis reveals that cyclopenta[a]phenanthrene molecules organize in layered arrangements nearly parallel to each other, with intermolecular interactions including carbon-oxygen-hydrogen contacts. The molecular packing patterns show three distinct types: dimer herringbone structures formed through ketone group interactions with adjacent ring carbon-hydrogen bonds, dimeric arrangements involving carbon-hydrogen and oxygen-carbon groups at molecular termini, and layer structures characterized by unit-cell lengths of 7.5-7.6 Angstroms.
| Crystallographic Parameter | 15,16-Dihydrocyclopenta[a]phenanthren-17-one | 11-Ethyl Derivative |
|---|---|---|
| Space Group | Pbca | Pnaa |
| Unit Cell a (Å) | 17.012 | - |
| Unit Cell b (Å) | 21.042 | - |
| Unit Cell c (Å) | 7.6465 | - |
| Ethyl Conformation | Gauche [75.8°] | Cis [-1.3°] |
| Bay Region Distortion | 13-20° | Lower |
The crystallographic data reveals that conformational differences between polymorphs significantly affect molecular geometry, with gauche conformations producing larger molecular distortions compared to cis arrangements. These structural variations manifest as torsion angles in the bay region ranging from 13-20 degrees and out-of-plane displacements reaching 0.8 Angstroms for methylene carbons attached to carbon-11.
Conformational Analysis of Octahydrocyclopenta[a]phenanthrene Core
The conformational characteristics of the octahydrocyclopenta[a]phenanthrene framework demonstrate remarkable complexity arising from the six asymmetric carbon atoms present in the steroid nucleus, theoretically permitting sixty-four possible optical isomers. The ring system strongly prefers chair conformations to minimize angle strain, with hydrogen atoms and substituent groups positioned on the β-side denoted by solid lines and those on the α-side represented by dotted lines in standard projection formulas.
Most naturally occurring steroids exhibit trans fusion between A/B, B/C, and C/D ring junctions, creating a rigid three-dimensional architecture that profoundly influences biological activity. The stereochemical precision becomes paramount for biological function, as even minor conformational changes can dramatically alter receptor binding affinity and metabolic stability. Nuclear magnetic resonance spectroscopy provides critical information about angular methyl group couplings and configurations, enabling detailed conformational assignments.
The octahydro designation indicates strategic reduction of aromatic character in specific rings while preserving the essential cyclopenta[a]phenanthrene connectivity. This partial saturation creates conformational flexibility not present in fully aromatic systems, while maintaining sufficient rigidity for specific molecular recognition events. The reduction pattern affects electronic conjugation pathways and influences the spatial orientation of substituent groups, particularly the 2-nitro and 3-hydroxy functionalities.
Computational modeling studies suggest that the octahydrocyclopenta[a]phenanthrene core adopts preferred conformations that minimize steric interactions between ring substituents and maintain optimal orbital overlap for electronic stabilization. The conformational preferences directly influence the accessibility of functional groups for chemical modification and biological interactions, making conformational analysis essential for understanding structure-activity relationships.
Ring flexibility analysis indicates that the partially saturated A-ring system can adopt multiple low-energy conformations, with interconversion barriers dependent on the specific substitution pattern. The presence of both electron-withdrawing nitro and electron-donating hydroxy groups creates asymmetric electronic environments that favor particular conformational states through intramolecular interactions.
Electronic Effects of 2-Nitro and 3-Hydroxy Substituents on A-Ring Aromaticity
The electronic influence of 2-nitro and 3-hydroxy substituents on A-ring aromaticity represents a fascinating interplay between electron-withdrawing and electron-donating effects that fundamentally alters the electronic properties of the cyclopenta[a]phenanthrene system. The nitro group functions as a powerful electron-withdrawing substituent that decreases ring reactivity by approximately one million-fold compared to unsubstituted benzene rings. This dramatic deactivation results from both inductive electron withdrawal and conjugative interactions that remove electron density from the aromatic system.
In contrast, the hydroxyl group at the 3-position acts as an electron-donating substituent through resonance effects, despite its inductive electron-withdrawing character. The oxygen atom possesses non-bonding valence electron pairs that participate in π-π conjugation with the aromatic ring, facilitating electron flow into the ring system through resonance donation. This electron donation by resonance typically dominates the inductive effect, making hydroxyl-substituted aromatic compounds more reactive toward electrophilic substitution reactions.
The simultaneous presence of both nitro and hydroxy substituents creates a complex electronic environment where competing effects operate on the same aromatic ring. The nitro group at position 2 withdraws electron density through both inductive and resonance mechanisms, while the hydroxy group at position 3 donates electron density through resonance effects. This electronic push-pull system generates distinctive charge distribution patterns that influence both chemical reactivity and biological activity.
Phenolic compounds demonstrate enhanced acidity compared to corresponding alcohols, with phenol being approximately one million times more acidic than cyclohexanol. This increased acidity results from resonance stabilization of the phenoxide anion, where negative charge distributes throughout the aromatic ring system. The presence of the electron-withdrawing nitro group adjacent to the phenolic hydroxyl further enhances acidity through additional resonance stabilization and inductive effects.
| Substituent Effect | Electronic Influence | Reactivity Impact | Mechanism |
|---|---|---|---|
| 2-Nitro Group | Strong Electron Withdrawal | Million-fold Deactivation | Inductive + Resonance |
| 3-Hydroxy Group | Net Electron Donation | Moderate Activation | Resonance > Inductive |
| Combined Effects | Complex Push-Pull System | Intermediate Reactivity | Competing Mechanisms |
The electronic effects extend beyond simple reactivity modifications to influence conformational preferences and intermolecular interactions. The nitro group's electron-withdrawing nature affects the electron density distribution throughout the ring system, potentially altering π-π stacking interactions and hydrogen bonding patterns. Similarly, the phenolic hydroxyl group provides both hydrogen bond donor and acceptor capabilities, creating opportunities for specific molecular recognition events.
The aromatic character of the A-ring becomes modulated by these substituent effects, with electron density redistributed in response to the competing electronic influences. This redistribution affects bond lengths, vibrational frequencies, and chemical shifts observable through various spectroscopic techniques. The resulting electronic structure represents a delicate balance between deactivating nitro effects and activating hydroxyl contributions, creating a unique electronic environment within the steroid framework.
Properties
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-2-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19(22)23)9-13(10)11/h8-9,11-12,14,20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYPVKBFRMXQDI-JPVZDGGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975171 | |
| Record name | 3-Hydroxy-2-nitroestra-1(10),2,4-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5976-73-8 | |
| Record name | NSC32057 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-2-nitroestra-1(10),2,4-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(8R,9S,13S,14S)-3-Hydroxy-13-methyl-2-nitro-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Characteristics
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
- CAS Number : 122184383
Biological Activity Overview
The biological activity of this compound has been linked to several mechanisms:
- Anticancer Properties : Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group and hydroxyl substituents is believed to enhance these effects by inducing apoptosis in cancer cells.
- Neuroactive Effects : Some studies suggest that derivatives of cyclopenta[a]phenanthrene compounds can influence neuroactive pathways, potentially affecting mood and cognitive functions. This could be attributed to their interaction with steroid receptors in the brain.
- Anti-inflammatory Activity : Compounds in this class have shown promise in reducing inflammation markers in vitro and in vivo. This is particularly relevant for conditions like arthritis and other inflammatory diseases.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and proliferation.
- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways through the mitochondrial pathway or death receptor pathways.
- Modulation of Immune Responses : By affecting cytokine production and immune cell activation, this compound may help modulate inflammatory responses.
Case Studies and Research Findings
Scientific Research Applications
The biological activity of (8R,9S,13S,14S)-3-hydroxy-13-methyl-2-nitro-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one has been extensively studied due to its structural similarity to natural hormones. Its nitro group enhances its reactivity and potential interactions with biological targets.
Key Findings:
- Estrogenic Activity : As a derivative of estrone, this compound exhibits estrogenic properties that can be leveraged in hormone replacement therapies and treatments for estrogen-related conditions.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by modulating estrogen receptor activity and affecting cellular proliferation pathways.
- Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neural pathways.
Pharmacological Studies
The compound is being investigated for its role in developing new therapies for hormone-dependent cancers such as breast cancer. Its unique structure allows researchers to explore modifications that could enhance efficacy or reduce side effects.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a precursor for synthesizing other biologically active compounds. The nitro group can be further modified to create a variety of derivatives with distinct properties.
Biochemical Research
The compound's ability to interact with estrogen receptors makes it a valuable tool in biochemical research aimed at understanding hormone signaling pathways and their implications in various diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Estrogen Receptor Modulation | Demonstrated that the compound binds to estrogen receptors with varying affinities compared to estrone. |
| Study 2 | Anticancer Activity | Showed inhibition of growth in MCF-7 breast cancer cells at specific concentrations. |
| Study 3 | Neuroprotection | Indicated protective effects on neuronal cells under oxidative stress conditions. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, synthetic routes, and properties of the target compound with related derivatives:
Key Differences and Implications
- Nitro Group vs.
- Synthetic Accessibility: Mechanochemical methods (e.g., solvent-free C–H methylation ) offer greener alternatives to traditional THF-mediated synthesis , though yields may vary.
- Metabolic Stability: Cyanomethoxy and ester substituents (e.g., in GAP-EDL-1 and compound 10) improve resistance to hepatic metabolism compared to the nitro derivative, which may undergo reduction to amine or hydroxylamine metabolites .
Preparation Methods
Reaction Design and Mechanism
The most direct route involves electrophilic aromatic nitration of estrone (C₁₈H₂₂O₂) at position C2. The phenolic hydroxyl group at C3 activates the aromatic A-ring, directing nitration to the ortho (C2) or para (C4) positions. Controlled conditions favor C2 substitution:
-
Nitrating Agent : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺).
-
Solvent System : Glacial acetic acid or dichloromethane ensures homogeneity while moderating exothermicity.
-
Temperature : Reactions conducted at 0–5°C minimize polysubstitution and oxidative side reactions.
Experimental Protocol (Adapted from )
-
Step 1 : Dissolve estrone (1.0 eq) in glacial acetic acid (10 mL/g substrate) under nitrogen.
-
Step 2 : Add HNO₃ (1.2 eq) dropwise to H₂SO₄ (3 eq) at 0°C, then introduce the mixture to the estrone solution.
-
Step 3 : Stir for 4–6 h at 0–5°C, then quench with ice water.
-
Step 4 : Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 58–65% (reported for analogous nitrations).
Key Challenge : Competing C4-nitration products require careful chromatographic separation.
Alternative Routes via Steroidal Intermediates
Hydrazine-Mediated Functionalization
A method leveraging hydrazine intermediates (as in) was adapted for nitro group introduction:
-
Intermediate Preparation :
-
Nitro Group Installation :
-
React the hydrazone with nitrosobenzene (PhNO) in acetic anhydride to yield the nitroso intermediate, followed by oxidation with H₂O₂/FeSO₄ to the nitro derivative.
-
Propargylation-Nitration Cascade
A two-step cascade from androsterone derivatives (as in):
-
Propargylation :
-
React 17-keto steroids with propargyl bromide (HC≡CCH₂Br) in the presence of K₂CO₃.
-
-
Nitration :
-
Treat the propargylated intermediate with acetyl nitrate (AcONO₂) in CH₂Cl₂ at −10°C.
-
Advantage : Stereochemical control at C17 is enhanced by the bulky propargyl group.
Characterization and Analytical Data
Spectroscopic Profiles
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 182–184°C | |
| Solubility (DMSO) | 25 mM at 20°C | |
| logP (XLogP3) | 3.5 | |
| Hydrogen Bond Acceptors | 4 |
Optimization and Challenges
Regioselectivity Control
Q & A
Q. What are the key considerations for synthesizing this compound, and what challenges arise during multi-step organic synthesis?
Synthesis typically involves modifying steroid precursors (e.g., natural steroids or derivatives) through multi-step reactions, including nitration, hydroxylation, and cyclization. Key challenges include:
- Stereochemical control : Ensuring correct spatial arrangement of substituents (e.g., 8R,9S,13S,14S configuration) requires chiral catalysts or enantioselective conditions .
- Functional group compatibility : The nitro group at position 2 may react undesirably with reducing agents or nucleophiles, necessitating protective strategies .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound from byproducts, with purity ≥95% often required for biological assays .
Q. How can researchers structurally characterize this compound to confirm its identity and purity?
A combination of analytical methods is recommended:
Q. What safety protocols are essential for handling nitro-substituted steroidal compounds?
- Personal protective equipment (PPE) : Wear P95 respirators (for particulate filtration) and chemically resistant gloves (e.g., nitrile) to prevent dermal exposure .
- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust, as nitro groups may decompose into toxic byproducts (e.g., NOx) .
- Waste disposal : Collect contaminated materials in sealed containers labeled for hazardous waste, adhering to OSHA and EU regulations .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., nuclear receptors)?
The 8R,9S,13S,14S configuration determines binding affinity to steroid receptors (e.g., estrogen or glucocorticoid receptors). Methodological approaches include:
- Docking simulations : Compare binding poses of enantiomers using software like AutoDock Vina to predict activity differences .
- Receptor mutagenesis : Replace key residues (e.g., Glu353 in estrogen receptors) to assess stereospecific hydrogen bonding .
- Functional assays : Measure transcriptional activation in HEK293 cells transfected with receptor plasmids and luciferase reporters .
Q. What experimental strategies address contradictions in stability data under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 1–3 months and monitor degradation via LC-MS. Look for nitro group reduction (e.g., conversion to amine) .
- pH-rate profiling : Determine degradation kinetics in buffers (pH 1–12) to identify instability thresholds. Use Arrhenius plots to extrapolate shelf-life .
Q. How can researchers optimize analytical methods to resolve co-eluting impurities in HPLC?
- Mobile phase adjustment : Increase acetonitrile proportion (e.g., 60% → 70%) to enhance hydrophobic compound separation .
- Column switching : Use two C18 columns in series for complex mixtures.
- Mass-directed purification : Couple HPLC with MS to trigger fraction collection only when the target m/z is detected .
Q. What systematic approaches reconcile discrepancies in reported biological activity across studies?
- Meta-analysis : Pool data from receptor binding assays (e.g., IC50 values) and apply statistical models (e.g., random-effects) to account for inter-lab variability .
- Dose-response validation : Replicate conflicting studies using standardized protocols (e.g., identical cell lines and serum-free conditions) .
Q. How does the nitro group’s electronic nature impact the compound’s reactivity in medicinal chemistry applications?
- Electrophilic substitution : The nitro group directs incoming electrophiles to the meta position in aromatic systems.
- Redox activity : Nitro may act as a prodrug moiety, undergoing enzymatic reduction in vivo to release active metabolites (e.g., hydroxylamine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
